molecular formula C26H50N12O7 B14185325 L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- CAS No. 872617-43-1

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl-

Cat. No.: B14185325
CAS No.: 872617-43-1
M. Wt: 642.8 g/mol
InChI Key: ROPBXVUOHMDPNV-VMXHOPILSA-N
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Description

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is a peptide compound composed of five amino acids: L-arginine, L-serine, L-proline, L-arginine, and L-lysine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HATU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline.

Scientific Research Applications

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, influencing cellular processes like proliferation, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Lys-Bradykinin: A peptide with similar amino acid composition but different sequence and biological activity.

    L-Arginine, L-seryl-L-alanyl-L-prolyl-L-leucyl-: Another peptide with a different sequence but containing some of the same amino acids.

Uniqueness

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to its specific sequence, which determines its distinct biological functions and interactions. The presence of multiple arginine residues may enhance its ability to interact with negatively charged molecules, such as nucleic acids and phospholipids.

Properties

CAS No.

872617-43-1

Molecular Formula

C26H50N12O7

Molecular Weight

642.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C26H50N12O7/c27-10-2-1-6-16(21(41)37-18(24(44)45)8-4-12-34-26(31)32)35-20(40)17(7-3-11-33-25(29)30)36-22(42)19-9-5-13-38(19)23(43)15(28)14-39/h15-19,39H,1-14,27-28H2,(H,35,40)(H,36,42)(H,37,41)(H,44,45)(H4,29,30,33)(H4,31,32,34)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

ROPBXVUOHMDPNV-VMXHOPILSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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